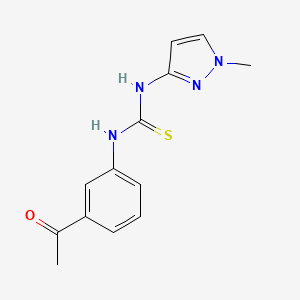

1-(3-acetylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea

Description

Properties

IUPAC Name |

1-(3-acetylphenyl)-3-(1-methylpyrazol-3-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-9(18)10-4-3-5-11(8-10)14-13(19)15-12-6-7-17(2)16-12/h3-8H,1-2H3,(H2,14,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACIZLIXHOHQDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=S)NC2=NN(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)thiourea typically involves the reaction of 3-acetylphenyl isothiocyanate with 1-methyl-1H-pyrazole. The reaction is usually carried out in an appropriate solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)thiourea would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The thiourea moiety could form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Structural Differences and Implications

Substituent Effects on Reactivity :

- The 3-acetylphenyl group in the target compound enhances electrophilicity compared to 4-ethoxyphenyl (electron-donating) in or 4-fluorophenyl (moderately electron-withdrawing) in . This difference may influence binding to biological targets like enzymes or receptors.

- The 1-methylpyrazole moiety provides steric hindrance and rigidity, contrasting with 5-methylpyrazole in , which alters hydrogen-bonding patterns.

Thiourea vs. Urea Analogs :

Physicochemical Properties

- Stability : Thioureas are generally prone to hydrolysis, but the 1-methylpyrazole group in the target compound may stabilize the structure via intramolecular hydrogen bonding .

Biological Activity

1-(3-acetylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea (CAS No. 903699-24-1) is a thiourea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a pyrazole moiety with an acetophenyl group, which may contribute to its pharmacological properties.

- Molecular Formula : C13H14N4OS

- Molecular Weight : 274.34 g/mol

- CAS Number : 903699-24-1

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, including:

- Antimicrobial Activity : Studies have shown that thiourea derivatives often possess antimicrobial properties. The presence of the pyrazole and acetophenyl groups may enhance this activity through synergistic effects on bacterial cell membranes or metabolic pathways.

- Anticancer Properties : Thioureas have been investigated for their anticancer potential, with some derivatives exhibiting cytotoxic effects against various cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but is a promising area for future research.

Antimicrobial Activity

A study conducted by Aamer Saeed et al. reported on the synthesis and biological evaluation of various thiourea derivatives, including compounds similar to this compound. Results indicated that certain derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the thiourea structure can lead to enhanced antimicrobial effects .

Anticancer Activity

In vitro studies have demonstrated that thiourea derivatives can induce apoptosis in cancer cells. For instance, a derivative closely related to this compound was tested against human breast cancer cell lines, exhibiting IC50 values in the micromolar range, indicating significant anticancer activity . The mechanism of action is hypothesized to involve the inhibition of cell proliferation and induction of cell cycle arrest.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic pathways for synthesizing 1-(3-acetylphenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea, and what critical parameters influence yield and purity?

The compound is synthesized via nucleophilic coupling of 3-acetylphenyl isothiocyanate with 1-methyl-1H-pyrazol-3-amine. Critical parameters include:

- pH control (7.5–8.5) to stabilize the reactive intermediates.

- Low-temperature conditions (0–5°C) to minimize side reactions.

- Solvent selection (e.g., THF/water mixtures) to enhance solubility and reaction homogeneity. Stoichiometric ratios (1:1.05 amine:isothiocyanate) and dropwise addition of reagents are essential, as demonstrated in analogous thiourea syntheses .

Q. What analytical techniques are essential for confirming the structural integrity of this thiourea derivative?

A multi-technique approach is required:

- ¹H/¹³C NMR : Identify thiourea NH protons (δ 9.8–10.2 ppm) and carbonyl groups.

- HPLC-MS : Confirm purity (>95%) and molecular ion peaks ([M+H]+).

- Single-crystal X-ray diffraction : Resolve bond angles and torsion angles, as applied in pyrazole-thiazole hybrid structural studies .

Q. What stability considerations are paramount for storing and handling this thiourea compound?

Store desiccated at -20°C under argon to prevent oxidation. Monitor degradation via monthly HPLC analysis (threshold: <5% thiourea-urea conversion). Avoid polar aprotic solvents (e.g., DMSO) for long-term storage, as shown in stability studies of related pyrazole-thiourea derivatives .

Advanced Questions

Q. How can researchers optimize the nucleophilic coupling reaction between aromatic amines and isothiocyanate derivatives?

Use Design of Experiments (DoE) to systematically vary:

- Temperature (-10°C to 25°C) to balance reaction rate and selectivity.

- Catalyst systems (e.g., 0.5 mol% DMAP) to accelerate kinetics.

- Solvent polarity (DMF vs. THF) to modulate nucleophilicity. Response surface methodology (RSM) can identify optimal conditions, as applied in triazole-pyrazole hybrid syntheses achieving 85% yield improvements .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-containing thiourea derivatives?

- Standardized assays : Use consistent ATP concentrations (e.g., 10 µM for kinase studies) and incubation times.

- Cross-validation : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out model-specific effects.

- Meta-analysis : Normalize IC50 values using Z-score transformations, accounting for assay variability, as demonstrated in triazolo-thiadiazine studies .

Q. Which computational methods predict the environmental fate and biodegradation pathways of this compound?

- DFT calculations (B3LYP/6-311+G**) estimate hydrolysis kinetics and reactive sites.

- EPI Suite modeling : Predict biodegradation probability (e.g., BIOWIN scores).

- Experimental validation : Conduct OECD 301F tests to assess aerobic biodegradability, aligning with ecological risk frameworks .

Q. How should researchers design dose-response studies to evaluate this compound's therapeutic index?

- Staggered dosing (0.1–100 µM) in primary cells and xenograft models.

- Hill slope analysis : Differentiate target-specific effects (steep slopes) from off-target toxicity.

- Cytotoxicity assays : Measure LDH release and Annexin V staining to quantify apoptosis, as validated in triazolothiadiazine pharmacological profiling .

Methodological Notes

- Synthesis Optimization : Prioritize reaction monitoring via TLC or inline IR spectroscopy for real-time intermediate detection .

- Data Contradictions : Use Bland-Altman plots to assess inter-study variability in bioactivity data .

- Environmental Impact : Combine computational predictions with soil column studies to assess leaching potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.